molecular formula C18H14N4O2S B4508224 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B4508224
M. Wt: 350.4 g/mol
InChI Key: FSLIWOQULMUKKX-UHFFFAOYSA-N
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Description

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally the construction of the oxazole ring. Common reagents used in these reactions include hydrazine derivatives, thiophene-2-carboxaldehyde, and various acylating agents. Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid, with catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide apart is its unique combination of three different heterocyclic rings, each contributing to its overall chemical and biological properties. This structural complexity allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-phenyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLIWOQULMUKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
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5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
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5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
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5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
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5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

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